5-Tert-butyl-1,3,5-dithiazinane
Overview
Description
5-Tert-butyl-1,3,5-dithiazinane is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,3,5-dithiazinane typically involves the cyclothiomethylation of aliphatic amines with sodium sulfide and formaldehyde. The reaction is carried out in a chloroform-water mixture at room temperature for approximately 8 hours. The pH of the reaction medium is maintained around 13, and upon completion, the mixture is neutralized with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the reaction process and enhances yield .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially converting sulfoxides or sulfones back to thioethers.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted dithiazinanes depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as biocidal agents, inhibiting the growth of certain microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as a corrosion inhibitor in the gas and petrochemical industries.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3,5-dithiazinane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt the normal function of enzymes or proteins, leading to its biocidal or therapeutic effects. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by forming strong bonds with key biomolecules .
Comparison with Similar Compounds
1,3,5-Thiadiazinane: Similar in structure but contains an additional nitrogen atom.
1,3,5-Trithiazinane: Contains three sulfur atoms in the ring structure.
Uniqueness: 5-Tert-butyl-1,3,5-dithiazinane is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other dithiazinanes and thiadiazinanes, which may not have such bulky substituents .
Properties
IUPAC Name |
5-tert-butyl-1,3,5-dithiazinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS2/c1-7(2,3)8-4-9-6-10-5-8/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQICTWOSDRHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CSCSC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238711 | |
Record name | 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-42-7 | |
Record name | 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34866-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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